3-(2,2,2-三氟乙酰基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

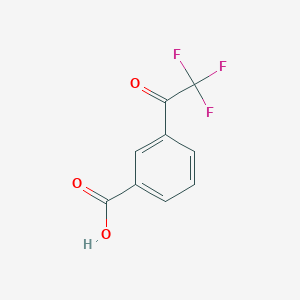

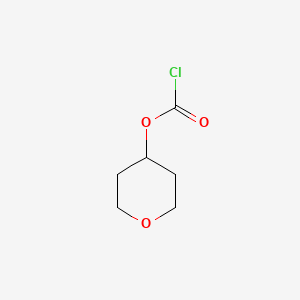

3-(2,2,2-Trifluoroacetyl)benzoic acid is a chemical compound that is part of a broader class of benzoic acid derivatives. These compounds are characterized by their benzoic acid core structure and various substituents that can significantly alter their chemical and physical properties. The trifluoroacetyl group attached to the benzoic acid core in this compound suggests the presence of fluorine atoms, which are known to impart unique chemical properties due to their high electronegativity and small size .

Synthesis Analysis

The synthesis of benzoic acid derivatives can involve various methods, including nucleophilic substitution reactions. For instance, the trifluoromethylation of benzoic acids to produce aryl trifluoromethyl ketones is achieved using TMSCF3 and anhydrides as activating agents . Similarly, hypervalent iodine reagents derived from 3-iodosylbenzoic acid have been used to prepare compounds like 3-[bis(trifluoroacetoxy)iodo]benzoic acid, which can be easily recovered and recycled . These methods highlight the versatility and efficiency of synthesizing benzoic acid derivatives with trifluoroacetyl groups.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be complex, especially when substituted with various functional groups. X-ray diffraction techniques are often employed to determine the crystal and molecular structure of these compounds. For example, the structure of 4-(3,5-dimethylpyrazol-1-yl)benzoic acid trifluoroacetate has been elucidated using X-ray analysis, revealing how ions pack in chains through hydrogen bond interactions . Such detailed structural information is crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Benzoic acid derivatives participate in a range of chemical reactions. Trifluoroacetic acid, a related compound, has been used as a catalyst for the synthesis of benzodiazepines and benzimidazoles, indicating its reactivity and potential as a catalyst in organic synthesis . The reactivity of these compounds is also influenced by the presence of substituents, as seen in the case of 2,4,6-tris(trifluoromethyl)benzoic acid, which exhibits unique reactivity due to steric hindrance .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are significantly influenced by their molecular structure. For instance, the presence of perfluoroalkyl substituents can lead to the formation of liquid crystalline structures, such as cubic phases, due to the incompatibility between perfluoroalkyl groups and hydrocarbon moieties . The photophysical properties of these compounds are also of interest, as demonstrated by lanthanide-based coordination polymers assembled from derivatives of benzoic acids, which exhibit interesting luminescence properties . These properties are not only fascinating from a scientific perspective but also have practical implications in material science and photonics.

科学研究应用

在分析化学中的衍生物化

3-(2,2,2-三氟乙酰基)苯甲酸及相关化合物的一个关键应用是在分析化学中。Quincy LaRon Ford及其同事(2007年)描述了一种快速将水溶性羧酸衍生为相应的三氟乙酰胺衍生物的技术,包括苯甲酸。这种方法可以实现高效且干净的样品制备,在环境分析化学中至关重要(Ford, Burns, & Ferry, 2007)。

催化和有机合成

这种化合物还在有机合成中发挥作用。王党生及其团队(2017年)开发了一种无催化剂的三氟甲基化苯甲酸衍生物的方法,展示了它在有机化学中创建环境友好转化中的实用性(Wang, Fang, Deng, & Gong, 2017)。

在药物研究中

在药物研究中,3-(2,2,2-三氟乙酰基)苯甲酸衍生物在新药开发中发挥作用。例如,Maruti S. Satpute及其同事(2018年)合成了3-羟基苯甲酸的新衍生物,并测试了它们的抗菌活性,突显了该化合物在开发新的化疗药物中的潜力(Satpute, Gangan, & Shastri, 2018)。

荧光探针的开发

另一个重要应用是在荧光探针的开发中。Ken-ichi Setsukinai及其同事(2003年)设计并合成了使用苯甲酸衍生物的新型荧光探针,用于检测高反应性氧化物种,在许多生物和化学应用中至关重要(Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003)。

环境和材料科学

在环境和材料科学中,这种化合物的衍生物被用于特定离子的萃取和分离。Reyhaneh Safarbali及其同事(2016年)研究了2-(二丁基氨甲酰)苯甲酸和2-硫代三氟乙酮在萃取镧系元素中的协同效应,展示了该化合物在这些领域的重要性(Safarbali, Yaftian, & Zamani, 2016)。

属性

IUPAC Name |

3-(2,2,2-trifluoroacetyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O3/c10-9(11,12)7(13)5-2-1-3-6(4-5)8(14)15/h1-4H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQADNFKCBLPCTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626748 |

Source

|

| Record name | 3-(Trifluoroacetyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

213598-05-1 |

Source

|

| Record name | 3-(Trifluoroacetyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B1322479.png)

![Imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1322488.png)